molecular formula C6H6N4 B077532 4-Azidoaniline CAS No. 14860-64-1

4-Azidoaniline

Cat. No.: B077532
CAS No.: 14860-64-1
M. Wt: 134.14 g/mol
InChI Key: SSMVDPYHLFEAJE-UHFFFAOYSA-N
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Description

4-Azidoaniline, also known as 4-azidobenzenamine, is an organic compound with the molecular formula C6H6N4. It is characterized by the presence of an azido group (-N3) attached to the para position of an aniline ring. This compound is of significant interest due to its versatile reactivity and applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azidoaniline can be synthesized through several methods. One common approach involves the diazotization of 4-nitroaniline followed by reduction and subsequent azidation. The general steps are as follows:

    Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Reduction: The diazonium salt is then reduced to 4-aminophenylamine using a reducing agent such as iron powder and hydrochloric acid.

    Azidation: Finally, the 4-aminophenylamine is reacted with sodium azide (NaN3) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 4-Azidoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Cycloaddition Reactions: this compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) for azidation.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Various substituted anilines.

    Reduction: 4-aminophenylamine.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

4-Azidoaniline is utilized in several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.

    Biology: Used in photoaffinity labeling to study protein interactions and functions.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins or pathways.

    Industry: Employed in the production of photo-reactive materials and polymers for advanced manufacturing processes.

Mechanism of Action

The mechanism of action of 4-azidoaniline involves its ability to form reactive intermediates upon exposure to light or heat. These intermediates can covalently bind to nearby molecules, making it useful in photoaffinity labeling. The azido group can also undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets.

Molecular Targets and Pathways:

    Protein Labeling: The azido group can covalently attach to proteins, allowing for the study of protein interactions and functions.

    Signal Transduction: Involved in modifying signaling pathways by targeting specific proteins.

Comparison with Similar Compounds

4-Azidoaniline can be compared with other azido-substituted anilines and related compounds:

    3-Azidoaniline: Similar structure but with the azido group in the meta position, leading to different reactivity and applications.

    2-Azidoaniline: Azido group in the ortho position, affecting its chemical behavior and use.

    4-Nitroaniline: Precursor in the synthesis of this compound, with different functional properties due to the nitro group.

Uniqueness: this compound is unique due to its para-substituted azido group, which provides distinct reactivity patterns and applications, particularly in photoaffinity labeling and cycloaddition reactions.

Properties

IUPAC Name

4-azidoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-3-6(4-2-5)9-10-8/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMVDPYHLFEAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164033
Record name 4-Azidoaniline
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14860-64-1
Record name 4-Azidoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14860-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azidoaniline
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Record name 4-Azidoaniline
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Record name 4-azidoaniline
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Synthesis routes and methods

Procedure details

4-iodoaniline (400 mg, 1.8263 mmol) was mixed with sodium L-ascorbic acid (90 mg, 0.46 mmol) in DMSO (25 mL). A solution of sodium azide (241 mg, 3.65 mmol) in water (6.5 mL) was added followed by N,N′-dimethylethane-1,2-diamine (30 mg, 0.4 mmol) and copper iodide (30 mg, 0.2 mmol). The mixture was then heated at 100° C. for 6 h. The mixture was then mixed with a large amount of water (80 mL) and then extracted with EtOAc (3 times). The organics were dried (MgSO4), filtered and concentrated in vacuo to give a residue that was purified by flash chromatography (silica, eluting with MeOH in DCM) to give 4-azidoaniline (150 mg). 1H NMR (400 MHz, DMSO) δ 6.81-6.75 (m, 2H), 6.63-6.57 (m, 2H), 5.13 (s, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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